N-butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C24H28N6OS This compound features a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound
Preparation Methods
The synthesis of N1-BUTYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves several steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step typically involves the cyclization of appropriate precursors such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds.
Introduction of the Dicyclopropyl and Methyl Groups: These groups are introduced through specific alkylation reactions under controlled conditions.
Attachment of the Butyl Group: The butyl group is added via a nucleophilic substitution reaction.
Formation of the Thioamide Group: This step involves the reaction of the intermediate compound with thioamide reagents under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like acetonitrile or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-BUTYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
N~1~-BUTYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
- N-sec-Butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide .
- N-Butyl-2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide .
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring
Properties
Molecular Formula |
C19H26N6OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-butyl-3-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C19H26N6OS/c1-3-4-9-20-19(27)23-22-18(26)13-10-14(11-5-6-11)21-17-15(13)16(12-7-8-12)24-25(17)2/h10-12H,3-9H2,1-2H3,(H,22,26)(H2,20,23,27) |
InChI Key |
QEUMTVYFUKAOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4 |
Origin of Product |
United States |
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